4,4,4-Trifluoro-2-(3-fluorophenyl)-3-methylbutanoic acid
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Overview
Description
4,4,4-Trifluoro-2-(3-fluorophenyl)-3-methylbutanoic acid is a fluorinated organic compound with the molecular formula C10H8F4O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as increased stability and reactivity. It is commonly used in various scientific research applications due to its distinctive chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-(3-fluorophenyl)-3-methylbutanoic acid typically involves the reaction of 4,4,4-trifluoro-2-butenoic acid ethyl ester with appropriate reagents under controlled conditions. For instance, one method involves mixing 1.0 g (5.94 mmol) of 4,4,4-trifluoro-2-butenoic acid ethyl ester with 0.15 mL (1.19 mmol) of 1,1,3,3-tetramethyl guanidine and 1.6 mL (29.8 mmol) of nitromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with adjustments for scale and efficiency. The use of automated reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-(3-fluorophenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4,4,4-Trifluoro-2-(3-fluorophenyl)-3-methylbutanoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is explored for potential pharmaceutical applications due to its stability and reactivity.
Industry: The compound is used in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-(3-fluorophenyl)-3-methylbutanoic acid involves its interaction with molecular targets through its fluorine atoms. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid
- 4,4,4-Trifluoro-3-(trifluoromethyl)-2-butenoic acid
- 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid
Uniqueness
4,4,4-Trifluoro-2-(3-fluorophenyl)-3-methylbutanoic acid is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which enhance its chemical stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
4,4,4-trifluoro-2-(3-fluorophenyl)-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O2/c1-6(11(13,14)15)9(10(16)17)7-3-2-4-8(12)5-7/h2-6,9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNVORQIGAVQBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)F)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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